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Compound of Interest

Compound Name: Aplyronine C

Cat. No.: B1239267

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the synthetic strategies and key
experimental protocols for the preparation of Aplyronine C and its analogues. The
methodologies outlined are based on notable total syntheses and analogue studies, offering a
guide for researchers in the field of medicinal chemistry and natural product synthesis.

Introduction

Aplyronines are a family of marine macrolides that exhibit potent cytotoxic and antitumor
activities.[1] Their unique mode of action, which involves the disruption of the cellular
cytoskeleton, has made them compelling targets for synthetic chemists and drug development
professionals.[2] The complex structure of aplyronines, characterized by a 24-membered
macrolactone and a stereochemically rich side chain, presents a significant synthetic
challenge.[1] This document details key techniques and protocols for the synthesis of
Aplyronine C analogues, focusing on modular and convergent strategies that allow for the
preparation of simplified and functionally optimized molecules.

Synthetic Strategies

The total synthesis of Aplyronine C and its analogues generally relies on a convergent
approach, where key fragments of the molecule are synthesized independently and then
coupled together in the later stages. This modularity is crucial for the efficient synthesis of
analogues with modifications in different parts of the molecule.
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A common strategy involves the synthesis of three key fragments:
e C1-C14 Fragment: Comprising the "left-hand" portion of the macrolactone.

e C15-C27 Fragment: The "right-hand" portion of the macrolactone, which is later coupled with
the C1-C14 fragment.

e C28-C34 Side Chain: A highly functionalized and stereochemically complex fragment that is
crucial for biological activity.

The assembly of these fragments typically involves stereoselective aldol reactions, olefination
reactions, and a final macrolactonization step to form the 24-membered ring.

Key Experimental Protocols

The following protocols are based on the highly stereocontrolled total synthesis of Aplyronine
C developed by Paterson and coworkers, a landmark achievement in the field.

Synthesis of the C28-C34 Methyl Ketone Fragment

This protocol describes the initial steps for the synthesis of a key building block for the side
chain of Aplyronine C.

Protocol 1: Sn(ll)-Mediated Aldol Reaction and Evans-Tishchenko Reduction
This sequence establishes the stereochemistry at C30 and C31.

o Step 1: Tin(ll)-Mediated Aldol Reaction. To a solution of (R)-Roche ester-derived ketone 8
and acetaldehyde in a suitable solvent, add Sn(OTf)2 and an amine base at low
temperature. The reaction typically proceeds with high yield and diastereoselectivity to afford
the syn-aldol adduct 9.[3]

o Step 2: Directed 1,3-anti Reduction (Evans-Tishchenko Conditions). The resulting B-hydroxy
ketone 9 is subjected to an Evans-Tishchenko reduction. To a solution of the B-hydroxy
ketone and an aldehyde (e.g., propionaldehyde) in an anhydrous solvent such as THF, a
Lewis acid like samarium iodide (Sml2) is added dropwise at a low temperature (e.g., -10
°C).[4] The reaction is then allowed to warm to room temperature. This reaction sets the C31
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stereocenter and concurrently protects the C29 alcohol as an ester, yielding compound 10.

[3][5]

Fragment Coupling: Boron-Mediated Aldol Reaction

This crucial step connects the C1-C27 macrocyclic aldehyde with the C28-C34 methyl ketone
side chain.

Protocol 2: Boron-Mediated Aldol Coupling

e To a solution of the C28-C34 methyl ketone 6 in an appropriate solvent, add a boron reagent
such as dicyclohexylboron chloride (c-HexzBCl) and a tertiary amine (e.g., triethylamine) at a
low temperature (e.g., -10 °C) for enolization.[1]

e The resulting boron enolate is then slowly added to a solution of the C1-C27 macrocyclic
aldehyde 7 at a significantly lower temperature (e.g., -78 °C).[1]

o A mild, non-oxidative workup yields the B-hydroxy ketone 17, successfully coupling the side
chain to the macrolactone core.[1]

Endgame: Stereoselective Reduction and Esterification

The final steps of the synthesis involve the stereoselective reduction of a ketone and the
installation of the terminal amino acid moiety.

Protocol 3: Zinc Borohydride Reduction and Keck Esterification

o Step 1. Stereoselective Ketone Reduction. The C29 ketone in intermediate 18 is
stereoselectively reduced to the desired alcohol. The use of zinc borohydride (Zn(BHa4)2) has
been shown to provide high diastereoselectivity (e.g., 10:1 dr) for the desired C29 epimer 21.

[6]

o Step 2: Esterification (Keck Conditions). The resulting C29 alcohol 21 is esterified with (S)-
N,N-dimethylalanine using N,N'-dicyclohexylcarbodiimide (DCC), 4-(dimethylamino)pyridine
(DMAP), and camphorsulfonic acid (CSA).

o Step 3: Global Deprotection. Finally, all protecting groups are removed, typically using a
reagent like hydrogen fluoride-pyridine complex (HFepy), to yield the final product,
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Aplyronine C.

Data Presentation

The following tables summarize key quantitative data from the synthesis of Aplyronine C and

its analogues.

Table 1: Key Reaction Yields and Stereoselectivities in the Total Synthesis of Aplyronine C[1]

[3]

. . Reagents Diastereom
Reaction Starting . . .
. Product and Yield (%) eric Ratio
Step Material .
Conditions (dr)
Sn(ll)-
Mediated Aldol Adduct Sn(OTf)2,
Ketone 8 97 15:1
Aldol 9 EtsN, CH2Cl2
Reaction
Evans- Smlz,
: B-Hydroxy .
Tishchenko Ester 10 Propionaldeh - >95:5
_ Ketone 9
Reduction yde, THF
Boron-
Mediated Aldehyde 7 B-Hydroxy c-HexzBCl, 61
Aldol and Ketone 6  Ketone 17 EtsN, THF
Coupling
C29 Ketone Zn(BHa4)z,
] Ketone 18 Alcohol 21 20 10:1
Reduction Et2O
28 steps
Overall ) (longest
) - Aplyronine C ) 3.6 -
Synthesis linear
sequence)

Table 2: Biological Activity of Aplyronine Analogues[7]
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Cytotoxicity (ICso, HeLa S3

Compound Modification
cells)
Aplyronine A Natural Product 0.45 nM
Aplyronine C Lacks C7 TMSer ester 22.4nM
Aplyronine D Contains DMGly at C29 0.071 nM
Analogue 5 Simplified macrolactone 1.1 uM
Simplified macrolactone, no
Analogue 6 1.9 uM
TMSer
Simplified macrolactone, bis-
Analogue 7 1.3 uM
TMSer
Symmetrical bis-TMSer
Analogue 8 1.8 uM

analogue

Visualizations

The following diagrams illustrate the key synthetic pathways and workflows.
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Caption: Synthesis of the C28-C34 methyl ketone side chain fragment.
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Caption: Final fragment coupling and endgame for the synthesis of Aplyronine C.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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